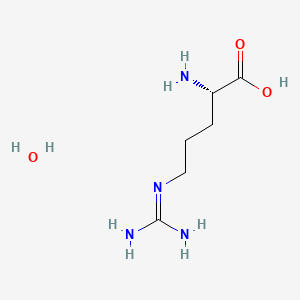

L-Arginine monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Arginine monohydrate is a naturally occurring amino acid that plays a crucial role in various physiological processes. It is a form of L-Arginine, which is essential for protein synthesis and is involved in numerous metabolic pathways. This compound is commonly found in dietary sources such as meat, poultry, fish, and dairy products. It is also available as a dietary supplement and is used for its potential health benefits, including improving cardiovascular health, enhancing athletic performance, and supporting immune function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Arginine monohydrate can be synthesized through several methods. One common method involves the fermentation of carbohydrates using microorganisms such as Corynebacterium glutamicum. This process involves the conversion of glucose or other sugars into L-Arginine through a series of enzymatic reactions. The fermentation broth is then subjected to purification processes, including filtration, ion exchange chromatography, and crystallization, to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation processes. The production involves the use of genetically modified strains of microorganisms that have been optimized for high yield and productivity. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and aeration. After fermentation, the product is purified using techniques such as ultrafiltration, ion exchange chromatography, and crystallization to achieve the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

L-Arginine monohydrate undergoes various chemical reactions, including:

Oxidation: L-Arginine can be oxidized to produce nitric oxide, a key signaling molecule involved in vasodilation and immune response.

Reduction: Reduction reactions can convert L-Arginine into other amino acids or derivatives.

Substitution: L-Arginine can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Nitric oxide synthase enzymes catalyze the oxidation of L-Arginine to produce nitric oxide and L-Citrulline.

Reduction: Reducing agents such as sodium borohydride can be used to reduce L-Arginine derivatives.

Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions

Major Products Formed

Nitric oxide: Produced from the oxidation of L-Arginine, plays a crucial role in vascular and immune functions.

L-Citrulline: A byproduct of nitric oxide synthesis, involved in the urea cycle.

Various amino acid derivatives: Formed through reduction and substitution reactions

Wissenschaftliche Forschungsanwendungen

L-Arginine monohydrate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various compounds and as a reagent in analytical chemistry.

Biology: Studied for its role in cellular signaling, immune response, and protein synthesis.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, erectile dysfunction, wound healing, and immune modulation.

Industry: Used in the formulation of dietary supplements, pharmaceuticals, and cosmetics

Wirkmechanismus

L-Arginine monohydrate exerts its effects through several mechanisms:

Nitric oxide production: L-Arginine is a substrate for nitric oxide synthase, which converts it into nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow and blood pressure.

Protein synthesis: L-Arginine is involved in the synthesis of proteins by providing the necessary building blocks for peptide formation.

Immune modulation: L-Arginine enhances the function of immune cells, including T-cells and macrophages, by promoting their proliferation and activity

Vergleich Mit ähnlichen Verbindungen

L-Arginine monohydrate can be compared with other similar compounds such as:

L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production. Unlike L-Arginine, L-Citrulline is more efficiently converted to L-Arginine in the body.

L-Ornithine: An amino acid that plays a role in the urea cycle and is involved in the detoxification of ammonia. L-Ornithine is a precursor to L-Arginine.

L-Lysine: An essential amino acid that is important for protein synthesis and immune function. .

This compound is unique due to its direct involvement in nitric oxide production and its wide range of physiological effects. Its ability to enhance blood flow, support immune function, and promote protein synthesis makes it a valuable compound in both research and therapeutic applications .

Eigenschaften

CAS-Nummer |

681277-17-8 |

|---|---|

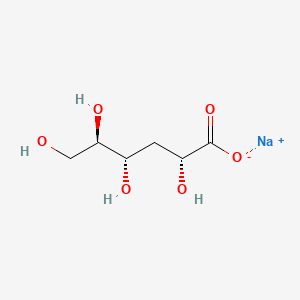

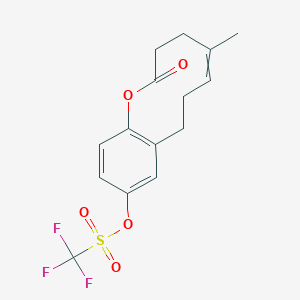

Molekularformel |

C6H16N4O3 |

Molekulargewicht |

192.22 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |

InChI |

InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |

InChI-Schlüssel |

JVDHWXLTNDKLIZ-WCCKRBBISA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.O |

Kanonische SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)

![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)

![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)